molecular formula C23H19ClN4O3 B3002418 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 946301-79-7

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B3002418
CAS No.: 946301-79-7
M. Wt: 434.88
InChI Key: HSQOKCKPJAEBRB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 4,6-dimethyl-2-oxopyridinone moiety, and an N-phenylacetamide group. The pyridinone core contributes hydrogen-bonding capacity, while the acetamide linker may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-11-15(2)28(13-19(29)25-18-9-4-3-5-10-18)23(30)20(14)22-26-21(27-31-22)16-7-6-8-17(24)12-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOKCKPJAEBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H18ClN3O3\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_3

This structure includes a chlorophenyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of similar structures have MIC values ranging from 5.8 to 93.7 μg/mL against various bacterial strains .
  • Mechanism of Action : The presence of the oxadiazole ring enhances interaction with bacterial DNA gyrase, inhibiting its activity and thus preventing bacterial replication .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its structural components:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory conditions .

Cytotoxicity

Cytotoxic studies reveal that this compound may selectively target cancer cells:

  • IC50 Values : Preliminary data suggest IC50 values in the range of 6.13 to 23.85 μg/mL against various cancer cell lines . This indicates a promising selectivity towards tumor cells compared to normal cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives found that those with chlorophenyl substitutions exhibited enhanced antibacterial activity. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 46.9 μg/mL .

Study 2: Cytotoxic Activity

In another investigation, the cytotoxic effects were assessed using human colon carcinoma cell lines. The compound demonstrated an ability to induce apoptosis in these cells while sparing normal human melanocytes, suggesting a favorable therapeutic index .

Data Table

Biological ActivityValue/Description
Antimicrobial MIC5.8 - 93.7 μg/mL
Cytotoxicity IC506.13 - 23.85 μg/mL
Anti-inflammatory Cytokine InhibitionTNF-alpha and IL-6 reduction observed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. The specific structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar oxadiazole derivatives can inhibit tumor growth in vitro and in vivo, making them promising candidates for further drug development .

Antimicrobial Properties :
The presence of the chlorophenyl group and the oxadiazole moiety suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against various bacterial and fungal strains. This compound could be explored for its efficacy against resistant strains of bacteria, particularly in the context of increasing antibiotic resistance globally .

Neuroprotective Effects :
Preliminary studies on related compounds have suggested neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of oxadiazole derivatives to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Material Science Applications

Polymer Chemistry :
The compound's unique structure makes it suitable for incorporation into polymer matrices. Its thermal stability and chemical resistance can enhance the properties of polymers used in coatings, adhesives, and sealants. Research into polymer composites incorporating oxadiazole derivatives has shown improved mechanical properties and thermal stability .

Fluorescent Materials :
Due to its aromatic characteristics, this compound may also find applications in developing fluorescent materials. Such materials are essential in various applications, including bioimaging and sensor technologies. The ability to modify the fluorescence properties by altering substituents on the oxadiazole ring can lead to tailored materials for specific applications .

Agricultural Chemistry Applications

Pesticide Development :
The structural features of this compound suggest potential use as a pesticide or herbicide. Oxadiazole derivatives have been investigated for their insecticidal and fungicidal activities. The compound's effectiveness against specific pests can be evaluated to develop new agrochemicals that are less harmful to non-target organisms and the environment .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant inhibition of tumor growth in breast cancer models.
Antimicrobial Testing Showed activity against E. coli and S. aureus with low MIC values.
Polymer Composites Enhanced mechanical properties observed in polymer blends with oxadiazole derivatives.
Pesticide Efficacy Effective against aphids with a lower environmental impact compared to traditional pesticides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Differences

The following table summarizes critical structural and molecular differences between the target compound and its closest analog identified in the evidence:

Compound Molecular Formula Molecular Weight Key Substituents
2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide (Target) C₂₄H₂₀ClN₃O₃ 457.90 g/mol - 3-Chlorophenyl on oxadiazole
- N-Phenylacetamide
N-(5-Chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl}acetamide C₂₄H₂₀Cl₂N₄O₄ 499.35 g/mol - 4-Chlorophenyl on oxadiazole
- 5-Chloro-2-methoxyphenyl on acetamide
Structural Implications:
  • Chlorophenyl Position: The 3-chlorophenyl (target) vs. 4-chlorophenyl (analog) substitution alters steric and electronic environments.
  • Acetamide Substituents : The N-phenyl group (target) lacks the electron-donating methoxy and additional chloro substituents present in the analog. This difference could reduce the analog’s lipophilicity (logP) and enhance solubility due to the methoxy group’s polarity.

Broader Comparison with Related Heterocycles

3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile ()
  • Core Structure: Pyridine-carbonitrile vs. pyridinone-oxadiazole.
  • Functional Groups: The nitrile group offers strong dipole interactions, while the target’s oxadiazole and pyridinone provide hydrogen-bonding sites.
  • Potential Applications: Nitriles are common in agrochemicals, whereas the target’s scaffold is more aligned with pharmaceutical lead optimization .
3-Chloro-N-phenyl-phthalimide ()
  • Core Structure: Phthalimide vs. oxadiazole-pyridinone.
  • Electronics: The phthalimide’s conjugated carbonyl system offers planar rigidity, contrasting with the target’s non-planar pyridinone-oxadiazole linkage.
  • Utility : Phthalimides are often used as polymer precursors, whereas the target’s hybrid structure may favor bioactivity .

Hypothetical Pharmacological and Physicochemical Profiles

  • Bioactivity: The oxadiazole-pyridinone scaffold is prevalent in kinase inhibitors (e.g., PARP, EGFR). The 3-chlorophenyl group may enhance target selectivity over unsubstituted analogs.
  • Solubility : The target’s N-phenylacetamide likely reduces aqueous solubility compared to the methoxy-bearing analog, which may require formulation adjustments for in vivo studies.
  • Metabolic Stability: The chloro substituents could slow oxidative metabolism, extending half-life relative to non-halogenated analogs .

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